molecular formula C16H12O5 B12782196 Demethoxyaflatoxin B2, (+/-)- CAS No. 135365-46-7

Demethoxyaflatoxin B2, (+/-)-

Cat. No.: B12782196
CAS No.: 135365-46-7
M. Wt: 284.26 g/mol
InChI Key: BUDMEHGVRAOUAD-XXFAHNHDSA-N
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Description

Demethoxyaflatoxin B2, (+/-)-, is a derivative of aflatoxin B2, a type of mycotoxin produced by certain species of Aspergillus fungi. Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food products, particularly in regions with warm and humid climates. Demethoxyaflatoxin B2, (+/-)-, is of interest due to its structural similarities to aflatoxin B2 and its potential implications in food safety and toxicology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demethoxyaflatoxin B2, (+/-)-, involves several steps, starting from readily available precursors. One common synthetic route includes the condensation of appropriate aldehydes and ketones, followed by cyclization and oxidation reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of demethoxyaflatoxin B2, (+/-)-, is less common due to its specific research applications. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Demethoxyaflatoxin B2, (+/-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of demethoxyaflatoxin B2, (+/-)-, can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Demethoxyaflatoxin B2, (+/-)-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of demethoxyaflatoxin B2, (+/-)-, involves its interaction with cellular macromolecules, leading to the formation of DNA adducts and the induction of oxidative stress. This compound can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include various enzymes involved in detoxification pathways, and the pathways involved include the activation of oxidative stress responses and DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to demethoxyaflatoxin B2, (+/-)-, include:

Uniqueness

Demethoxyaflatoxin B2, (+/-)-, is unique due to its specific structural modifications, which can influence its chemical reactivity and biological activity. These modifications make it a valuable compound for studying the structure-activity relationships of aflatoxins and their derivatives .

Properties

CAS No.

135365-46-7

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

(3S,7R)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione

InChI

InChI=1S/C16H12O5/c17-10-3-1-7-8-2-4-11-13(9-5-6-19-16(9)20-11)14(8)21-15(18)12(7)10/h2,4,9,16H,1,3,5-6H2/t9-,16+/m0/s1

InChI Key

BUDMEHGVRAOUAD-XXFAHNHDSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C3=C(O2)C=CC4=C3OC(=O)C5=C4CCC5=O

Canonical SMILES

C1COC2C1C3=C(O2)C=CC4=C3OC(=O)C5=C4CCC5=O

Origin of Product

United States

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